5-Ethoxyoxazole-2-carboxylic acid
Overview
Description
5-Ethoxyoxazole-2-carboxylic acid is a chemical compound with the molecular formula C6H7NO4 . It is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring .
Synthesis Analysis
The synthesis of oxazole derivatives often involves the use of carboxylic acids and amino alcohols, with a nucleophilic attack and an intramolecular cyclization . A direct electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition strategy for oxazole synthesis has also been described .Molecular Structure Analysis
The molecular structure of 5-Ethoxyoxazole-2-carboxylic acid consists of a five-membered oxazole ring with an ethoxy group at the 5-position and a carboxylic acid group at the 2-position .Chemical Reactions Analysis
Oxazoles, including 5-Ethoxyoxazole-2-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in C4-arylation reactions . They are also known to be unstable towards hydrolytic ring-opening and decarboxylation .Scientific Research Applications
Photocycloaddition Applications : A study by Griesbeck and Bondock (2008) highlights the use of 5-methoxyoxazoles, a related compound, in photocycloaddition with carbonyl compounds. This process yields excellent regioselectivity and high to moderate diastereoselectivity, making it a promising approach for synthesizing amino and hydroxy carboxylic acid derivatives (Griesbeck & Bondock, 2008).
Cascade Reaction Synthesis : Garg, Upreti, and Singh (2022) demonstrate a cascade reaction involving arynes and 5-ethoxyoxazoles for the efficient synthesis of 9-alkyl/aryl tritylones, which can be converted to spirocyclic anthrone derivatives (Garg, Upreti, & Singh, 2022).
Intermediate Synthesis in Drug Development : KashimaChoji, MukaiNobuhiro, and TsudaYoshihiko (1973) demonstrate the potential of this method for synthesizing ethyl 2-ethoxycarbonyl-3,5-dioxohexanoate, a valuable intermediate in drug synthesis (KashimaChoji, MukaiNobuhiro, & TsudaYoshihiko, 1973).
Synthesis of 5-Substituted Oxazole-4-Carboxylic Acid Esters : Tormyshev et al. (2006) describe a versatile and efficient method for preparing various compounds, including the synthesis of 5-substituted oxazole-4-carboxylic acid esters from various carboxylic acids (Tormyshev et al., 2006).
Diels-Alder Reaction Studies : Matsuo and Miki (1972) discuss the Diels-Alder reaction of 4-carboxymethyl-5-ethoxyoxazole with compounds like maleic anhydride, yielding electron-attracting and decarboxylated compounds (Matsuo & Miki, 1972).
Aza-Wittig Reaction Synthesis : Huang, Nie, and Ding (2009) present an efficient synthesis method for 5-ethoxyoxazoles and oxazolo[3,2-c]quinazolines via the aza-Wittig reaction, showing promising applications in organic synthesis and drug discovery (Huang, Nie, & Ding, 2009).
Future Directions
While the specific future directions for 5-Ethoxyoxazole-2-carboxylic acid are not mentioned in the retrieved papers, research in the field of oxazole derivatives is ongoing. For instance, advancements in the electrocatalytic oxidation of certain compounds to furandicarboxylic acid, a compound structurally similar to 5-Ethoxyoxazole-2-carboxylic acid, have been reported .
properties
IUPAC Name |
5-ethoxy-1,3-oxazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-2-10-4-3-7-5(11-4)6(8)9/h3H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYBYAJILNABIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498187 | |
Record name | 5-Ethoxy-1,3-oxazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxyoxazole-2-carboxylic acid | |
CAS RN |
68208-10-6 | |
Record name | 5-Ethoxy-2-oxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68208-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethoxy-1,3-oxazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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